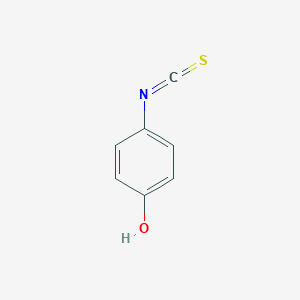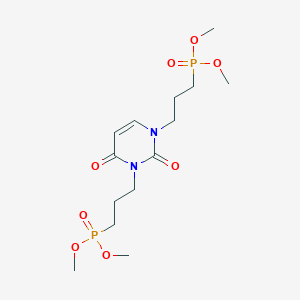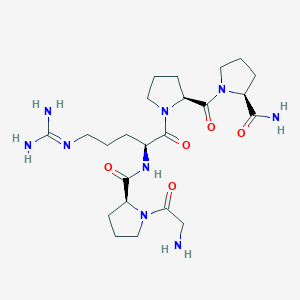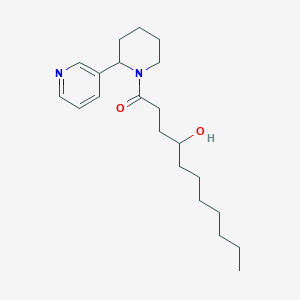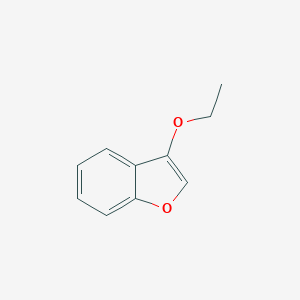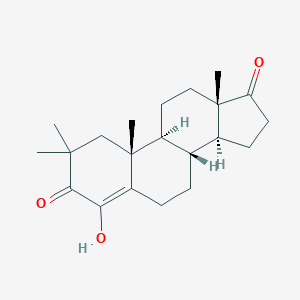
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It is a potent anti-estrogenic compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
ATD exerts its anti-estrogenic effects by inhibiting the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body. This mechanism of action makes ATD a potent anti-estrogenic compound.
Biochemical and Physiological Effects:
ATD has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of testosterone in the body. Furthermore, it has been shown to reduce the levels of estrogen in the body. ATD has also been shown to have anti-inflammatory effects. These effects make ATD a potential candidate for the development of new drugs for the treatment of various disorders.
実験室実験の利点と制限
ATD has several advantages for lab experiments. It is a potent anti-estrogenic compound that can be used to investigate the role of estrogen in various physiological processes. Furthermore, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the development of new drugs. However, ATD also has some limitations for lab experiments. It is a steroidal compound that may have off-target effects. Furthermore, it may have different effects in different cell types.
将来の方向性
There are several future directions for the research on ATD. One potential direction is the development of new drugs for the treatment of estrogen-related disorders. ATD has been shown to have anti-inflammatory effects, which make it a potential candidate for the development of new drugs. Another potential direction is the investigation of the role of ATD in the regulation of various physiological processes. ATD has been shown to have effects on testosterone and estrogen levels, which may have implications for various physiological processes. Furthermore, the development of new synthesis methods for ATD may lead to the production of higher quality and higher purity product.
Conclusion:
In conclusion, ATD is a potent anti-estrogenic compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method has been optimized to yield high purity and high-quality product. ATD has been extensively studied for its potential applications in various research fields, and it has been shown to have various biochemical and physiological effects. Although it has some limitations for lab experiments, it has several advantages as well. There are several future directions for the research on ATD, which may lead to the development of new drugs and the investigation of the role of ATD in the regulation of various physiological processes.
合成法
The synthesis of ATD involves the conversion of 4-androstene-3,17-dione to ATD through a series of chemical reactions. The process involves the use of various reagents, solvents, and catalysts. The final product is obtained through purification and crystallization. The synthesis method of ATD has been optimized to yield high purity and high-quality product.
科学的研究の応用
ATD has been extensively studied for its potential applications in various research fields. It has been used in studies related to breast cancer, osteoporosis, and male infertility. ATD has also been used as a tool to investigate the role of estrogen in the regulation of various physiological processes. Furthermore, it has been used in studies related to the development of new drugs for the treatment of estrogen-related disorders.
特性
CAS番号 |
132609-68-8 |
|---|---|
製品名 |
2,2-Dimethyl-4-hydroxy-4-androstene-3,17-dione |
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S)-4-hydroxy-2,2,10,13-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H30O3/c1-19(2)11-21(4)14-9-10-20(3)13(7-8-16(20)22)12(14)5-6-15(21)17(23)18(19)24/h12-14,23H,5-11H2,1-4H3/t12-,13-,14-,20-,21+/m0/s1 |
InChIキー |
GASOXWYLNQSLDI-SVYLRGBCSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=O)C(C[C@]34C)(C)C)O |
SMILES |
CC1(CC2(C3CCC4(C(C3CCC2=C(C1=O)O)CCC4=O)C)C)C |
正規SMILES |
CC1(CC2(C3CCC4(C(C3CCC2=C(C1=O)O)CCC4=O)C)C)C |
同義語 |
2,2-DHAD 2,2-dimethyl-4-hydroxy-4-androstene-3,17-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)




